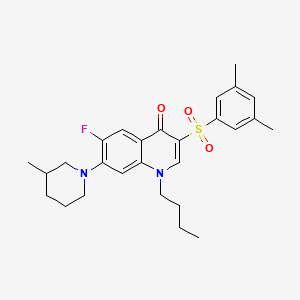

1-butyl-3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one

Description

This compound belongs to the 1,4-dihydroquinolin-4-one class, characterized by a bicyclic core with substituents that modulate physicochemical and biological properties. The structure features:

- A 1-butyl chain at position 1, influencing lipophilicity and metabolic stability.

- Fluorine at position 6, enhancing metabolic resistance and binding affinity.

- A 3-methylpiperidin-1-yl group at position 7, affecting steric and conformational properties.

Properties

IUPAC Name |

1-butyl-3-(3,5-dimethylphenyl)sulfonyl-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33FN2O3S/c1-5-6-9-30-17-26(34(32,33)21-12-19(3)11-20(4)13-21)27(31)22-14-23(28)25(15-24(22)30)29-10-7-8-18(2)16-29/h11-15,17-18H,5-10,16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYOTSAIXKECRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC(C3)C)F)S(=O)(=O)C4=CC(=CC(=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-butyl-3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines various functional groups, making it a candidate for research in pharmaceutical applications. This article delves into the biological activities of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 456.6 g/mol. The compound features a quinoline core with sulfonyl and fluorine substituents, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 456.6 g/mol |

| IUPAC Name | 1-butyl-3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one |

| CAS Number | 892782-07-9 |

The biological activity of 1-butyl-3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one can be attributed to several mechanisms:

Enzyme Inhibition: Research indicates that the compound may inhibit specific kinases involved in cell signaling pathways. Kinase inhibitors are crucial in cancer therapy as they can disrupt abnormal cell proliferation.

Antibacterial Activity: Preliminary studies suggest that this compound exhibits antibacterial properties. It has been shown to inhibit the growth of various bacterial strains, indicating its potential as an antimicrobial agent.

Receptor Modulation: The compound may also act as an agonist or antagonist at various receptors, influencing cellular responses and signal transduction pathways .

Case Studies and Experimental Data

-

Kinase Inhibition Study:

- A study published in the Journal of Medicinal Chemistry demonstrated that 1-butyl-3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one effectively inhibited specific kinases. The results indicated a dose-dependent response with IC50 values in the micromolar range. This suggests its potential as a lead compound for further drug development.

-

Antibacterial Properties:

- In vitro experiments have shown that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics, indicating its potential as a new antibacterial agent.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Kinase Inhibition (IC50) | Antibacterial Activity (MIC) |

|---|---|---|

| 1-butyl-3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one | Micromolar range | Low MIC against multiple strains |

| 1-butyl-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one | Nanomolar range | Moderate MIC against select strains |

Comparison with Similar Compounds

Key Differences :

- The 3,5-dimethyl substitution on the benzenesulfonyl group may enhance steric hindrance compared to simpler aryl groups, affecting target selectivity .

Comparison with Sulfonyl-Substituted Quinolin-4-one Analogues

lists sulfonyl-bearing analogs with distinct substitutions:

| Compound | Position 7 | Position 6 | Key Feature |

|---|---|---|---|

| 3-(4-Methylphenyl)sulfonyl-7-morpholin-4-yl | Morpholin-4-yl | Fluorine | Smaller, flexible heterocycle |

| Target Compound | 3-Methylpiperidin-1-yl | Fluorine | Bulky, conformationally restricted piperidine |

Implications :

- Fluorine at position 6 is conserved across analogs, underscoring its role in stabilizing molecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.